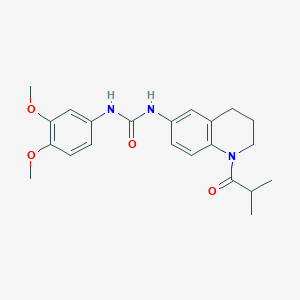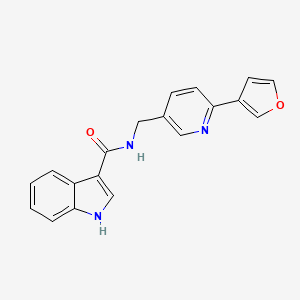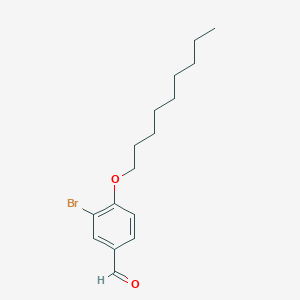![molecular formula C16H22N2O2 B3010140 N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2197633-51-3](/img/structure/B3010140.png)
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide, also known as ML-18, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
作用机制
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide may inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential use in cancer research and drug development. Its high affinity for certain receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
未来方向
There are many future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One direction is to further explore its potential use in cancer research and drug development. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
In conclusion, N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has shown promise in various scientific research applications, including cancer research and drug development. Its synthesis method has been reported in the literature and has been successfully replicated by various researchers. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. While there are limitations to its use, such as potential toxicity, further research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has the potential to lead to new discoveries and advancements in the field of scientific research.
合成方法
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-methylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through the reaction of the intermediate with propionyl chloride. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
科学研究应用
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been studied for its potential use in drug development. It has been shown to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-9-15(20)18-16(3,4)13-8-6-7-12(2)11-13/h5-8,11H,1,9-10H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLRDNNERPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)
